molecular formula C10H7N3O B8775862 6-Cyano-1H-indole-2-carboxamide

6-Cyano-1H-indole-2-carboxamide

Cat. No.: B8775862
M. Wt: 185.18 g/mol
InChI Key: RGYZFLITNHXGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyano-1H-indole-2-carboxamide (CAS 877998-60-2) is a versatile indole-based building block in medicinal chemistry and drug discovery research. The compound features a molecular formula of C10H7N3O and a molecular weight of 185.18 g/mol . Its structure incorporates a carboxamide group at the 2-position and an electron-withdrawing cyano substituent at the 6-position of the indole scaffold, which are key modulators of its physicochemical properties and biological interactions. The indole nucleus is a privileged scaffold in pharmaceutical development, present in numerous bioactive molecules and FDA-approved drugs . Researchers are particularly interested in indole-2-carboxamide derivatives for their potential to interact with diverse biological targets. Recent scientific literature highlights the significant research interest in this chemical class. Analogous indole-2-carboxamide compounds have demonstrated promising antitumour activity in preclinical models, showing potent inhibitory effects on the viability and proliferation of paediatric glioblastoma cells . Furthermore, structurally related indole derivatives are being actively investigated in lead optimization programs for the treatment of neglected tropical diseases , such as Chagas disease, against the parasite Trypanosoma cruzi . The specific substitution pattern of this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies. The electron-withdrawing cyano group can influence the molecule's electron distribution, lipophilicity, and hydrogen-bonding capacity, which are critical parameters for optimizing potency, solubility, and metabolic stability . Researchers utilize this compound to develop novel therapeutic agents for various conditions, including oncology and infectious diseases. Application Notes: This product is intended for use as a research standard in HPLC analysis, as a key synthetic intermediate in organic synthesis, and for the exploration of new pharmacological tools in hit-to-lead campaigns . Handling and Safety: Please refer to the corresponding Material Safety Data Sheet (MSDS) for complete handling, storage, and safety information prior to use . Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

6-cyano-1H-indole-2-carboxamide

InChI

InChI=1S/C10H7N3O/c11-5-6-1-2-7-4-9(10(12)14)13-8(7)3-6/h1-4,13H,(H2,12,14)

InChI Key

RGYZFLITNHXGMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Cyano 1h Indole 2 Carboxamide and Its Analogues

General Synthetic Approaches to Indole-2-carboxamides

The construction of the indole-2-carboxamide scaffold can be achieved through several reliable synthetic routes. These methods often involve the initial formation of an indole-2-carboxylic acid or its ester derivative, which is then converted to the corresponding carboxamide.

A common and effective method for the synthesis of indole-2-carboxylates involves the Fischer indole (B1671886) synthesis. wikipedia.org This reaction typically utilizes a substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative, such as ethyl pyruvate, in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH), to yield an ethyl indole-2-carboxylate. nih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form the indole ring. wikipedia.org

Friedel-Crafts acylation represents another powerful tool for modifying the indole nucleus. While direct acylation of indole often occurs at the C3 position, strategic use of protecting groups on the indole nitrogen can direct acylation to other positions. researchgate.netorganic-chemistry.orgnih.gov For instance, N-protected indoles can be acylated at the C2 or C5 positions. researchgate.net Subsequent deprotection and further chemical manipulation can then lead to the desired indole-2-carboxamide.

Once the indole-2-carboxylic acid is obtained, a straightforward approach to the corresponding carboxamide is through its conversion to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) are commonly employed for this transformation. libretexts.org The resulting indole-2-acyl chloride can then be readily coupled with a wide variety of primary or secondary amines to furnish the desired indole-2-carboxamide.

Alternatively, direct amide bond formation from the carboxylic acid can be achieved using various coupling reagents. This method circumvents the need to isolate the often-sensitive acyl chloride. Commonly used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt), or phosphonium-based reagents like benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.comnih.govlibretexts.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. For example, various indole-2-carboxamides have been synthesized by coupling the corresponding indole-2-carboxylic acid with different amines using BOP and diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). mdpi.comnih.gov

Coupling ReagentDescription
DCC A widely used carbodiimide (B86325) for amide bond formation.
EDC/HOBt A water-soluble carbodiimide often used with an additive to suppress side reactions and improve efficiency.
BOP A phosphonium-based coupling reagent known for its high efficiency and mild reaction conditions.

Strategies for Introducing the 6-Cyano Moiety in Indole Synthesis

The introduction of a cyano group at the C6 position of the indole ring is a critical step in the synthesis of 6-Cyano-1H-indole-2-carboxamide. This can be accomplished either by starting with a pre-functionalized benzene (B151609) derivative or by introducing the cyano group onto the indole scaffold at a later stage.

One common strategy involves starting the indole synthesis with a commercially available or synthetically prepared 4-cyanophenylhydrazine. The Fischer indole synthesis with this hydrazine (B178648) and a suitable ketone or aldehyde, such as pyruvic acid or an ester thereof, will directly yield a 6-cyanoindole (B17180) derivative. nih.gov

Alternatively, the cyano group can be introduced onto a pre-formed indole ring system through various methods. For instance, a 6-bromoindole (B116670) derivative can be subjected to a cyanation reaction, often using a cyanide source like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) in the presence of a palladium catalyst. Another approach involves the Sandmeyer reaction, where a 6-aminoindole (B160974) derivative is diazotized and then treated with a cyanide salt. Direct cyanation of the indole C-H bond at the 6-position is more challenging but can be achieved using specific directing groups and transition metal catalysts. acs.orgnih.gov

A notable method for the preparation of a precursor to Alectinib, a drug containing the 6-cyanoindole moiety, involves the reaction of 4-fluoro-3-nitrobenzonitrile (B23716) with a suitable intermediate, followed by reductive cyclization to form the 6-cyanoindole ring. quickcompany.in

Functionalization and Derivatization Approaches on the Indole Scaffold

To explore the structure-activity relationships and develop analogues with diverse properties, further functionalization of the this compound scaffold is often necessary. This can involve modifications at various positions of the indole ring or variations of the substituent on the carboxamide nitrogen.

The benzene portion of the indole ring (positions C4, C5, C6, and C7) can be functionalized to introduce a variety of substituents. While the C6 position is occupied by the cyano group in the parent compound, other positions can be modified. Site-selective C-H functionalization has emerged as a powerful tool for the late-stage diversification of indoles. acs.orgnih.gov By employing specific directing groups on the indole nitrogen, transition metal-catalyzed reactions can selectively introduce functional groups at the C4, C5, or C7 positions. acs.orgnih.govresearchgate.net For example, the use of a pivaloyl directing group can facilitate C4-alkynylation. acs.org Similarly, different directing groups can steer arylation, olefination, alkylation, and other transformations to specific sites on the indole's benzene ring. nih.gov

For instance, studies have shown that 4,6-dimethyl substituted indole-2-carboxamides exhibit greater potency against various mycobacterial strains compared to their unsubstituted counterparts. nih.gov This highlights the importance of substitution on the indole ring for biological activity.

The substituent on the carboxamide nitrogen atom plays a crucial role in determining the properties of the final molecule. A wide range of primary and secondary amines can be used in the amide coupling step to introduce diverse functionalities. mdpi.comnih.govrsc.org These can include simple alkyl or aryl groups, as well as more complex cyclic or heterocyclic moieties.

For example, a series of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides were synthesized by coupling various substituted indole-2-carboxylic acids with 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine. mdpi.com In another study, a series of indole-2-carboxamides with different N-substituents, including adamantyl and cyclooctyl groups, were prepared and evaluated for their antimycobacterial activity. nih.gov The nature of the substituent on the carboxamide nitrogen has been shown to significantly influence the biological activity of these compounds. nih.gov

Amine Used in CouplingResulting N-Substituent on Carboxamide
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl
AdamantylamineAdamantyl
CyclooctylamineCyclooctyl
4-Morpholin-4-yl-piperidine4-Morpholin-4-yl-piperidin-1-yl

Alterations of the 2-Carboxyl Moiety for Structural Optimization

The 2-carboxamide (B11827560) group of the indole scaffold is a key site for structural modifications aimed at optimizing the properties of the resulting molecules. These alterations are often crucial for enhancing biological activity and refining pharmacokinetic profiles.

One common strategy involves the hydrolysis of an ester precursor to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of a variety of amide analogues. For instance, C3-alkylated 5-chloroindole-2-carboxylates can be hydrolyzed under basic conditions to yield the key indole-2-carboxylic acids. acs.org These carboxylic acids can then be coupled with a diverse range of amines to generate a library of indole-2-carboxamides. nih.govnih.gov The choice of coupling reagent is critical for the efficiency of this transformation, with reagents like benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) being frequently employed. acs.orgmdpi.com

Structural optimization efforts have systematically explored the impact of various substituents on the amide fragment. nih.gov Key structural features that have been shown to significantly influence the allosteric modulation of the cannabinoid receptor 1 (CB1) include the length of the linker between the amide bond and a terminal phenyl ring, as well as the nature of the substituent on that phenyl ring. acs.org For example, it has been demonstrated that an ethylene (B1197577) linker is optimal, while shortening or elongating this linker can abolish the desired allosteric effects. acs.org Furthermore, the choice of the amino substituent on the terminal phenyl ring, such as a dimethylamino group versus a piperidinyl functionality, can have a profound impact on both the binding affinity and cooperativity. semanticscholar.org

In the context of developing inhibitors for enzymes like HIV-1 integrase, the 2-carboxylic acid moiety plays a crucial role in chelating metal ions within the active site. nih.gov Structural optimizations have focused on enhancing this metal-chelating ability by introducing additional heteroatoms. nih.gov The indole-2-carboxylic acid scaffold itself has been identified as a promising starting point for the design of such inhibitors. nih.gov

The following table summarizes various alterations of the 2-carboxyl moiety and the corresponding synthetic methods employed.

Starting MaterialReagent(s) and ConditionsProductReference
Ethyl 5-chloroindole-2-carboxylate1. Acyl chlorides, AlCl₃, 1,2-dichloromethane, reflux; 2. (Et)₃SiH, CF₃COOH, 0 °C–rt; 3. 3N NaOH, EtOH, reflux5-chloro-3-alkyl-1H-indole-2-carboxylic acid acs.org
Indole-2-carboxylic acidAmines, BOP, DIPEA, DMF, rtIndole-2-carboxamides acs.orgmdpi.com
6-bromoindole-2-carboxylic acid1. Esterification; 2. Substituted anilines/benzylamines/phenethylamine, Pd(OAc)₂, Buchwald-Hartwig reaction; 3. Hydrolysis6-substituted-amino-indole-2-carboxylic acids nih.gov
3-methylindole-2-carboxylates1. Alkaline hydrolysis3-methylindole-2-carboxylic acids nih.gov

Multi-Component Reactions and Annulation/Cyclization Reactions Involving Cyano-Indole Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single step. nih.govacs.org Cyano-substituted indoles, particularly 3-cyanoacetyl indoles, have proven to be exceptionally versatile building blocks in such reactions. rsc.orgrsc.org

These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps, to afford a wide variety of heterocyclic systems fused to or substituted with the indole core. rsc.org For example, one-pot, four-component reactions of 3-cyanoacetyl indoles, aromatic aldehydes, ammonium (B1175870) acetate, and a suitable C-H acid like malononitrile (B47326) can lead to the formation of highly substituted pyridine (B92270) derivatives. rsc.org The reaction conditions, such as the choice of catalyst (e.g., thiamine (B1217682) hydrochloride) and solvent, can significantly influence the outcome and yield of these transformations. rsc.org

Annulation and cyclization reactions represent another powerful strategy for constructing fused polycyclic systems from cyano-indole precursors. rsc.orgharvard.edu Intramolecular cyclization of appropriately functionalized indole-2-carboxamides can lead to the formation of various fused indole ring systems. rsc.org The ene cyclization has also emerged as a valuable tool for the synthesis of a variety of heterocyclic compounds, including those containing oxygen, nitrogen, and sulfur. researchgate.netnih.gov

A notable example is the synthesis of indole-fused oxadiazepines and thiadiazepines through a multi-component reaction involving indoles, formaldehyde, and various amines or amino acid derivatives. nih.gov This strategy allows for the modular assembly of complex heterocyclic scaffolds with a high degree of structural diversity. nih.gov

The table below provides examples of multi-component and annulation/cyclization reactions involving cyano-indole systems.

ReactantsReaction TypeProductReference
3-Cyanoacetyl indoles, aromatic aldehydes, malononitrile, ammonium acetateFour-component reaction2-Amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles rsc.org
3-(1H-indol-3-yl)-3-oxopropanenitrile, aldehydes, 3-acetyl-2H-chromenones, ammonium acetateFour-component condensationIndole and coumarin (B35378) containing pyridine-3-carbonitrile (B1148548) derivatives rsc.org
Indoles, formaldehyde, amines/amino acid derivativesMulti-component reactionIndole-fused oxadiazepines/thiadiazepines nih.gov
2-halonitrobenzene, cyanoacetamidesOne-pot, two-step SNAr/reductive cyclization2-Amino-indole-3-carboxamides nih.gov

Application of Cross-Coupling Reactions in Indole Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application in the functionalization of the indole scaffold is well-documented. The Buchwald-Hartwig amination reaction, in particular, has been effectively utilized for the introduction of various amine substituents at specific positions of the indole ring.

In the synthesis of structurally optimized indole-2-carboxylic acid derivatives, the Buchwald-Hartwig reaction has been employed to introduce substituted anilines, benzylamines, and phenethylamines at the C6 position of a 6-bromoindole-2-carboxylic acid precursor. nih.gov This palladium-catalyzed C-N bond formation provides a reliable method for accessing a diverse range of 6-amino-substituted indole derivatives. nih.gov

The versatility of cross-coupling reactions extends to the synthesis of more complex indole-containing structures. For instance, the synthesis of indole-2-carboxamides with different substituents on the phenyl ring of the indole core has been achieved using the Hemetsberger–Knittel indole synthesis, which involves a thermolytic cyclization of a methyl-2-azidocinnamate intermediate. acs.orgnih.gov

The following table highlights the application of cross-coupling reactions in the synthesis of indole derivatives.

SubstrateReagent(s)Coupling ReactionProductReference
6-bromoindole-2-carboxylic acid esterSubstituted anilines/benzylamines/phenethylamine, Pd(OAc)₂Buchwald-Hartwig amination6-substituted-amino-indole-2-carboxylic acid ester nih.gov
Substituted benzaldehyde, methyl 2-azidoacetate1. Knoevenagel condensation; 2. ThermolysisHemetsberger–Knittel indole synthesisIndole-2-carboxylate acs.orgnih.gov

Structure Activity Relationship Sar and Lead Optimization of 6 Cyano 1h Indole 2 Carboxamide Derivatives

Influence of the 6-Cyano Substitution on Biological Activity and Metabolic Stability

The presence and position of substituents on the indole (B1671886) ring of 6-Cyano-1H-indole-2-carboxamide and its analogs play a crucial role in their biological activity. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, an electron-withdrawing group at the C5-position is a key structural requirement. nih.govnih.gov This highlights the electronic influence of substituents on the indole core in modulating biological activity.

In a different context, the development of spiro[indole-3,4′-pyridine]-2′-thiolates has shown that substitutions on the indole ring can lead to compounds with varied biological activities, including antibacterial and antioxidant properties. mdpi.comresearchgate.net Specifically, the synthesis of 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]-3′-carboxamides has been explored. mdpi.comresearchgate.net

Furthermore, research on indole-2-carboxamides as inhibitors of the androgen receptor (AR) has demonstrated that these compounds can exhibit potent antiproliferative activity against certain cancer cell lines. nih.gov This suggests that the indole-2-carboxamide scaffold is a versatile template for developing therapies for various diseases.

Impact of Indole Ring Substituents on Ligand Potency and Selectivity

The potency and selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on the indole ring. For instance, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), it has been established that an electron-withdrawing group at the C5-position of the indole ring is a critical structural feature. nih.govnih.gov Specifically, the presence of a chloro or fluoro group at this position has been shown to enhance the modulatory potency of 1H-indole-2-carboxamide derivatives. nih.gov

Conversely, the substituent at the C3-position of the indole ring also plays a vital role. Studies have indicated that a small alkyl side chain, such as a hydrogen or methyl group, is preferred at the C3-position for optimal CB1 modulating activity. nih.gov The length of the alkyl chain at this position has a significant impact on both binding affinity and cooperativity. nih.govnih.gov

In a different therapeutic area, research on indole-2-carboxamides as anti-Trypanosoma cruzi agents revealed that small, aliphatic, electron-donating groups (EDGs) like methyl, cyclopropyl, ethyl, or methoxy (B1213986) at the 5'-position of the indole core were favored for potency. acs.org In contrast, analogs with electron-withdrawing groups (EWGs) such as halogens or a trifluoromethyl group at the same position were found to be inactive. acs.org Double substitutions on the indole ring, for example at the 5' and 7' positions, were also tolerated and in some cases led to increased potency. acs.org

Furthermore, in the context of antiproliferative agents, the nature of the substituent at the third position of the indole moiety was found to be crucial for activity. nih.gov The activity increased in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl, demonstrating a clear structure-activity relationship. nih.gov These findings underscore the importance of systematic modifications of the indole ring to fine-tune the potency and selectivity of these compounds for their respective biological targets.

Critical Role of the Carboxamide Moiety and Indolic N-H Group in Ligand-Target Interactions

The carboxamide moiety and the indolic N-H group are fundamental structural components of this compound derivatives, playing a critical role in their interactions with biological targets. Research on allosteric modulators of the cannabinoid CB1 receptor has explicitly demonstrated the necessity of the carboxamide functionality for exerting a stimulatory effect. nih.gov This suggests that the amide bond is directly involved in key binding interactions within the receptor's allosteric site.

Further emphasizing the importance of the indole core, studies on antiproliferative indole and benzofuran (B130515) derivatives have highlighted the significance of the indole N-H group. The benzofuran derivative Vi (R₁ = CH₂CH₃, R₂ = Cl, X = O) showed less potent activity compared to its indole counterpart Vd (R₁ = CH₂CH₃, R₂ = Cl, X = NH), indicating the crucial role of the indole N-H group in the compound's antiproliferative action. nih.gov

In the development of selective CB2 receptor agonists, moving the amide substituent from the 3-position to the 2-position of the indole ring was an effective strategy to impart receptor subtype selectivity. mq.edu.au This highlights how the spatial arrangement of the carboxamide group, in relation to the indole scaffold, dictates the interaction with specific receptor subtypes. Docking studies have been employed to understand the molecular basis for this observed selectivity. mq.edu.au

The following table summarizes the key structural features and their importance in ligand-target interactions:

Structural FeatureImportanceReference
Carboxamide Moiety Essential for stimulatory effect on CB1 receptor. nih.gov
Indolic N-H Group Important for antiproliferative activity. nih.gov
Position of Amide Substituent Influences CB2 receptor subtype selectivity. mq.edu.au
Methylation of Amide and Indole N-H Can restore potency by influencing conformation. acs.org

Optimization of Allosteric Modulation Properties through Targeted Structural Modifications

The optimization of allosteric modulation properties of this compound derivatives has been achieved through targeted structural modifications, leading to compounds with enhanced affinity and cooperativity. These modifications often focus on specific regions of the molecule to fine-tune its interaction with the allosteric binding site of the target receptor.

One key area of modification is the indole ring itself. For cannabinoid receptor 1 (CB1) allosteric modulators, the introduction of an electron-withdrawing group at the C5-position and a small alkyl chain at the C3-position are critical for potency. nih.govnih.gov Specifically, a chloro or fluoro group at C5 and a methyl or ethyl group at C3 have been shown to be beneficial. nih.gov

Another important aspect is the linker between the indole-2-carboxamide core and a terminal phenyl ring. The length and nature of this linker significantly impact binding affinity and cooperativity. nih.govnih.gov Furthermore, substitutions on this terminal phenyl ring, particularly with amino groups, have been shown to greatly influence the allosteric parameters. nih.govnih.gov For example, a dimethylamino or piperidinyl group at the 4-position of a phenethyl moiety attached to the carboxamide nitrogen resulted in potent CB1 allosteric modulators. nih.gov

The development of selective CB2 receptor agonists has also benefited from targeted modifications. Moving the amide substituent from the 3-position to the 2-position of the indole ring, or replacing the indole core with a 7-azaindole (B17877) scaffold, have proven to be effective strategies for achieving selectivity over the CB1 receptor. mq.edu.au

Application of Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy in the development of novel lead compounds, including those derived from the this compound scaffold. This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent and selective ligands.

One notable application of FBDD is in the design of novel indole-2-carboxamide analogues as antitubercular agents. nih.gov In this work, the 4,6-difluoroindole (B180311) scaffold was chosen, and fragments from previously reported anti-TB agents with diverse mechanisms of action were attached to it. For example, a benzyl (B1604629) group from a known anti-TB compound was incorporated into the indoleamide scaffold to create compound 9a . nih.gov This approach allows for the combination of structural motifs from different active compounds to generate new chemical entities with potentially improved properties.

FBDD has also been applied to develop selective inhibitors of the anti-apoptotic protein Mcl-1. nih.gov Starting with a known Mcl-1 inhibitor, 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid, the 1H-indole-2-carboxylic acid fragment was deconstructed. A benzenesulfonyl group was then substituted at the 1-position to access a specific pocket (p1 pocket) in the protein's binding groove. This fragment-based growing strategy led to the discovery of a compound with enhanced selectivity for Mcl-1 over the related protein Bcl-2. nih.gov

The core principle of FBDD is to build molecules piece by piece, often guided by structural information of the target protein. This method allows for a more rational exploration of chemical space compared to traditional high-throughput screening of large compound libraries. The fragments themselves typically have low molecular weights and bind with weak affinity, but their interactions provide valuable starting points for optimization.

Rational Design Strategies for Enhanced Biological Profiles and Drug-Like Properties

Rational drug design strategies have been instrumental in enhancing the biological profiles and drug-like properties of this compound derivatives. These strategies often involve a deep understanding of the target's structure and the key interactions that govern ligand binding, allowing for the design of molecules with improved potency, selectivity, and pharmacokinetic properties.

One common approach is to use a known active compound as a template and systematically modify its structure to improve its properties. For instance, in the development of antiproliferative agents, a series of indole-based derivatives were designed and synthesized based on the structures of known kinase inhibitors. nih.govmdpi.com This led to the discovery of compounds with potent inhibitory activity against multiple kinases, such as EGFR, BRAFV600E, and VEGFR-2. nih.govmdpi.com

Another strategy involves the use of computational methods, such as molecular docking, to predict how a molecule will bind to its target. This information can then be used to guide the design of new compounds with improved binding affinity and selectivity. For example, in silico docking experiments were used to investigate the binding mode of indole-2-carboxamide derivatives within the active sites of EGFR, BRAFV600E, and VEGFR-2, providing insights for further optimization. nih.govmdpi.com

The concept of isosteric replacement is also a powerful tool in rational drug design. This involves replacing a functional group in a molecule with another group that has similar physical and chemical properties. For example, the replacement of an indole core with a 7-azaindole scaffold has been shown to be an effective strategy for developing selective CB2 receptor agonists. mq.edu.au

Furthermore, the optimization of physicochemical properties, such as solubility and metabolic stability, is a critical aspect of rational drug design. In the development of anti-Trypanosoma cruzi agents, modifications were made to the indole-2-carboxamide scaffold to improve these properties. For example, methylating both the amide and the indole N-H groups not only restored potency but also improved the solubility profile of the compound. acs.org

The following table provides examples of rational design strategies and their outcomes:

StrategyExampleOutcomeReference
Scaffold Hopping/Modification Replacement of indole with 7-azaindole.Increased selectivity for CB2 receptor. mq.edu.au
Structure-Based Design Docking studies to guide modifications.Improved binding affinity and selectivity. nih.govmdpi.com
Fragment-Based Drug Design Combining fragments from known active compounds.Novel compounds with improved potency. nih.gov
Physicochemical Property Optimization Methylation of amide and indole N-H.Restored potency and improved solubility. acs.org

By employing these and other rational design strategies, researchers have been able to develop this compound derivatives with enhanced biological profiles and improved potential as therapeutic agents.

Molecular Targets and Biological Mechanisms of Action for 6 Cyano 1h Indole 2 Carboxamide Analogues

Enzyme Inhibition Profiles

Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in immune evasion by cancer cells. nih.gov They are often overexpressed in various tumor types, where they contribute to an immunosuppressive microenvironment. nih.gov A series of 4,6-substituted-1H-indazole derivatives, which can be considered structural analogues of 6-cyano-1H-indole-2-carboxamides, have been synthesized and evaluated for their ability to inhibit both IDO1 and TDO. nih.gov

One of the most promising compounds from this series, compound 35, demonstrated potent dual inhibition of both enzymes. nih.gov It exhibited an IC50 value of 0.74 μM in an enzymatic assay against IDO1 and 1.37 μM in a HeLa cell-based assay. nih.gov Furthermore, it showed significant TDO inhibition with an IC50 of 2.93 μM in an enzymatic assay and 7.54 μM in A172 cells. nih.gov The in vivo efficacy of compound 35 was also demonstrated in a CT26 xenograft model, highlighting the potential of this class of compounds in cancer immunotherapy. nih.gov

CompoundTargetIC50 (Enzymatic Assay)IC50 (Cell-based Assay)Cell Line
35IDO10.74 µM1.37 µMHeLa
35TDO2.93 µM7.54 µMA172

Secreted Phospholipase A2 Type X (sPLA2-X) Inhibition

Secreted phospholipase A2 type X (sPLA2-X) is an enzyme implicated in inflammatory processes and has been identified as a potential therapeutic target for conditions like atherosclerosis. nih.gov A novel series of indole-2-carboxamides has been identified as selective inhibitors of sPLA2-X. nih.gov The initial hit compound, an indole (B1671886) carboxamide, was discovered through a combination of NMR screening and high-throughput screening and demonstrated low micromolar inhibition of sPLA2-X. nih.gov

Structural studies revealed that the carboxamide group of these inhibitors establishes crucial interactions, including three hydrogen bonds and a coordination bond with the catalytic calcium ion within the enzyme's active site. nih.gov The indole core of the inhibitor occupies a hydrophobic pocket. nih.gov This understanding of the binding mode has guided further optimization of these compounds to enhance their selectivity and pharmacokinetic profiles for potential use in treating cardiovascular diseases. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition in Antituberculosis Research

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in mycobacteria, responsible for the translocation of mycolic acids, which are key components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 represents a promising strategy for the development of new antituberculosis drugs. A series of indole-2-carboxamides has been synthesized and shown to be potent inhibitors of MmpL3, exhibiting pan-activity against various mycobacterial species, including M. tuberculosis, M. avium, and M. abscessus. nih.govnih.gov

These compounds have demonstrated minimal cytotoxicity against human cell lines, indicating a good selectivity index. nih.gov Further structure-activity relationship (SAR) studies led to the identification of a new analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (compound 26), which shows excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govresearchgate.net This compound also exhibits favorable ADMET properties and has shown efficacy in a TB aerosol lung infection model. nih.govresearchgate.net

CompoundTarget OrganismMIC
4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26)M. tuberculosis (drug-sensitive)0.012 µM

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Elevated levels of uric acid can lead to hyperuricemia and gout. mdpi.comnih.gov Indole-based compounds have been investigated as potential XO inhibitors. nih.govgoogle.com

A fragment-based drug design approach was used to link pyrimidinone and 3-cyano indole pharmacophores, resulting in the design of two types of compounds. nih.gov Compound 13g from the first series, an N-(3-cyano-1H-indol-6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide derivative, showed potent XO inhibitory activity with an IC50 of 0.16 μM, which is over 52 times more potent than the standard drug allopurinol (B61711) (IC50 = 8.37 μM). nih.gov Compound 25c from the second series, a 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile, was even more potent with an IC50 of 0.085 μM. nih.gov Enzyme kinetics studies revealed that both compounds 13g and 25c act as mixed-type inhibitors of XO. nih.gov

CompoundIC50 (µM)Fold-increase in Potency vs. Allopurinol
13g0.1652.3
25c0.08598.5
Allopurinol8.371

HIV-1 Integrase Strand Transfer Inhibition: Mechanism of Action and Binding Modes

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome. nih.gov Inhibitors of the strand transfer step of this process (INSTIs) are a key class of antiretroviral drugs. nih.govnih.gov Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel INSTIs. nih.gov

Through virtual screening and subsequent structural optimization, a derivative, compound 20a, was developed that exhibited a significantly increased inhibitory effect against HIV-1 integrase, with an IC50 value of 0.13 μM. nih.gov Binding mode analysis showed that the indole core and the C2 carboxyl group of these inhibitors chelate the two Mg2+ ions in the active site of the integrase. nih.gov The introduction of a long branch at the C3 position of the indole core was found to enhance the interaction with a hydrophobic pocket near the active site, further improving the inhibitory potency. nih.gov

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in various cellular processes, including apoptosis and inflammatory responses. nih.gov ASK1 has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target. nih.govresearchwithrutgers.com

Structural optimization of a hit compound led to the development of compound 19, which features a novel indole-2-carboxamide hinge scaffold. nih.gov This compound demonstrated potent anti-ASK1 kinase activity and a stronger inhibitory effect on ASK1 in AP1-HEK293 cells compared to a previously described ASK1 inhibitor, GS-4997. nih.govresearchwithrutgers.com Mechanistically, compound 19 was found to repress the phosphorylation of the ASK1-p38/JNK signaling pathways and suppress the overexpression of inflammatory cytokines. nih.govresearchwithrutgers.com

Tyrosine Kinase Inhibition (EGFR, BRAFV600E, VEGFR-2)

Derivatives of 1-acyl-6-cyano-1H-indole-2-carboxamide have been synthesized and assessed for their potential as anticancer agents, specifically targeting key tyrosine kinases involved in cancer cell proliferation and the formation of new blood vessels (angiogenesis). These kinases include the epidermal growth factor receptor (EGFR), the V600E mutant of the B-Raf proto-oncogene serine/threonine-protein kinase (BRAFV600E), and the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

One study synthesized a library of these compounds, revealing that specific acyl groups at the N1 position of the indole ring led to potent and selective inhibition of these kinases. nih.gov This suggests that the 6-cyano-1H-indole-2-carboxamide structure is a promising foundation for developing new multi-target tyrosine kinase inhibitors for cancer treatment. nih.gov Further research on N-benzoyl-6-cyano-1H-indole-2-carboxamides confirmed this potential, with the substituent on the benzoyl ring being a key factor in inhibitory potency and selectivity. nih.gov

Indole-based compounds, in general, have shown significant promise as tyrosine kinase inhibitors. nih.gov The activation of VEGFR-2, a receptor tyrosine kinase, is a critical step in tumor angiogenesis. rsc.org The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, and several VEGFR-2 inhibitors are approved for use. nih.govselleckchem.com Combining VEGFR-2 blockade with other targeted therapies has been shown to enhance anti-tumor effects by inhibiting both angiogenesis and cancer cell signaling. nih.govscispace.com

Table 1: Inhibitory Activity of Selected this compound Analogues against Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Va EGFR71 ± 0.6 nih.gov
Va BRAFV600E77 ± 0.7 nih.gov
Ve BRAFV600E89 ± 0.8 nih.gov
Vf BRAFV600E93 ± 0.9 nih.gov
Vg BRAFV600E107 ± 1.1 nih.gov
Vh BRAFV600E98 ± 0.9 nih.gov
Va VEGFR-21.10 ± 0.12 nih.gov
Ve VEGFR-22.50 ± 0.21 nih.gov
Vf VEGFR-23.25 ± 0.34 nih.gov
Vg VEGFR-21.80 ± 0.19 nih.gov
Vh VEGFR-22.10 ± 0.17 nih.gov
Erlotinib (Reference) EGFR80 ± 0.5 nih.gov
Erlotinib (Reference) BRAFV600E60 ± 0.5 nih.gov
Sorafenib (Reference) VEGFR-20.17 ± 0.02 nih.gov

Viral Protease Inhibition

The this compound scaffold has also been explored for its antiviral potential, particularly in inhibiting viral proteases. These enzymes are crucial for viral replication, as they process viral polyproteins into functional units. A derivative of indole-2-carboxylic acid, a related scaffold, has been identified as a potent inhibitor of HIV-1 integrase, another key viral enzyme. nih.gov This finding suggests the potential of the broader indole carboxamide class in targeting viral enzymes. While direct studies on this compound and viral proteases are less detailed in the provided search results, the known activity of related compounds against viral enzymes like HIV-1 integrase highlights the promise of this chemical family in antiviral drug discovery. nih.gov

General Kinase Inhibition Assays and Their Implications

Analogues of this compound have undergone broader screening against various kinases to assess their selectivity. chem-soc.si These assays are critical for understanding a compound's full range of biological activity. For instance, N-substituted indole-2- and 3-carboxamide derivatives have been tested for their ability to inhibit human protein kinase CK2, which is implicated in cancer. chem-soc.si The results showed that the substitution pattern on the indole ring and the carboxamide nitrogen is crucial for activity. One derivative, 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide, demonstrated an IC50 value of 14.6 μM against CK2. chem-soc.si This highlights the potential for developing selective kinase inhibitors from this scaffold. The ability to inhibit multiple kinases can be a double-edged sword, potentially leading to enhanced therapeutic effects or off-target side effects.

Receptor Modulation and Ligand-Receptor Interactions

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Derivatives of this compound have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov These molecules bind to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids like anandamide. This binding modulates the receptor's response to the primary ligand.

Specifically, certain indole-2-carboxamide analogues act as negative allosteric modulators (NAMs) of the CB1 receptor, meaning they can reduce the receptor's activity in the presence of an agonist. nih.gov The indole-2-carboxamide scaffold has proven to be a valuable starting point for developing these modulators. nih.govnih.gov Structure-activity relationship studies have shown that substituents at the C3 position of the indole ring significantly influence the allosteric effects. nih.gov This class of compounds offers a novel therapeutic approach for conditions where modulating, rather than completely blocking, CB1 signaling is beneficial. nih.gov

Dopamine (B1211576) D2 Receptor (D2R) Allosteric Modulation

The this compound scaffold has also been instrumental in the development of allosteric modulators for the dopamine D2 receptor (D2R). nih.govsigmaaldrich.com Allosteric modulation of D2R is a promising strategy for treating psychiatric and neurological disorders like schizophrenia. nih.gov

A key compound, SB269652, which contains a 1H-indole-2-carboxamide moiety, was identified as a negative allosteric modulator of D2R. nih.govsigmaaldrich.com Further research has shown that modifications to the indole-2-carboxamide structure can lead to compounds with increased affinity and negative cooperativity at the D2 receptor. nih.gov These findings demonstrate the potential of this chemical class to fine-tune dopaminergic neurotransmission, offering a more nuanced approach than traditional D2R antagonists. nih.gov

Antiparasitic Activity against Trypanosoma cruzi and Associated Mechanisms

Derivatives of this compound have demonstrated significant activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.govacs.orgdndi.org This is a neglected tropical disease with limited treatment options. nih.gov

Phenotypic screening of a chemical library identified indole-containing compounds as active against the intracellular form of T. cruzi. nih.govacs.org Optimization of a series of substituted indoles led to the identification of compounds with potent in vitro activity. nih.govnih.gov Although challenges with metabolic stability and in vivo exposure were encountered, the research demonstrated the potential of this scaffold for developing new treatments for Chagas disease. nih.govacs.org The mechanism of action for some of these compounds was suggested to be the inhibition of the parasite's CYP51 enzyme. nih.govnih.gov

Antioxidant Potentials of Indole-2-Carboxylic Acid Derivatives

The antioxidant capacity of indole derivatives has been a subject of scientific inquiry. Research indicates that the substitution pattern on the indole ring plays a crucial role in determining their antioxidant efficacy.

Studies have shown that indole-2-carboxamide derivatives can be more potent inhibitors of lipid peroxidation compared to their indole-3-carboxamide counterparts. Furthermore, N-substituted indole-2-carboxamide and ester derivatives have demonstrated notable antioxidant activity against superoxide (B77818) radicals.

In one study, a series of new ester and amide derivatives of indole-2-carboxylic acid were synthesized and evaluated for their in vitro antioxidant properties. Among the synthesized compounds, two demonstrated a significant scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and exhibited excellent reducing power at various concentrations when compared to the standard antioxidant butylated hydroxytoluene (BHT). All tested compounds in this series also showed more potent Fe2+ chelating activity than Ethylenediaminetetraacetic acid (EDTA).

While direct studies on the antioxidant potential of this compound are limited, research on related structures provides valuable insights. For instance, a novel spiro[indole-3,4'-pyridine] derivative containing a cyano group, namely 2'-amino-3'-cyano-5-methyl-2-oxo-6'-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1'H-spiro-[indoline-3,4'-pyridine]-5'-carboxamide, was reported to possess good antioxidant properties in a test involving the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.net This finding suggests that the inclusion of a cyano group on an indole-related framework can be compatible with antioxidant activity.

Another investigation into two series of novel indole-2-carboxylic acid derivatives reported that among the N-substituted derivatives, compound 3g showed higher antioxidant activity. nih.govresearchgate.net In a separate series of indole-2-carboxamides, compounds 5b and 5c exhibited potential antioxidant activity. nih.govresearchgate.net

The mechanism behind the antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. The electronic properties of substituents on the indole ring can influence this hydrogen-donating ability and, consequently, the antioxidant potential.

Table 1: Antioxidant Activity of Selected Indole-2-Carboxylic Acid Derivatives

Compound IDDerivative TypeObserved Antioxidant ActivityReference
3g N-substituted indole-2-carboxylic acid derivativeHigher antioxidant activity in its series nih.govresearchgate.net
5b Indole-2-carboxamidePotential antioxidant activity nih.govresearchgate.net
5c Indole-2-carboxamidePotential antioxidant activity nih.govresearchgate.net
Spiro Compound 2'-amino-3'-cyano-5-methyl-2-oxo-6'-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1'H-spiro-[indoline-3,4'-pyridine]-5'-carboxamideGood antioxidant properties against DPPH radical researchgate.net

Investigational Antiproliferative Activities (Excluding Clinical Trial Data)

The indole nucleus is a well-established pharmacophore in the development of anticancer agents. nih.gov Analogues of indole-2-carboxamide have been a particular focus of research, with studies revealing their potential to act as multi-target antiproliferative agents. nih.govresearchgate.netnih.gov The mechanisms often involve the inhibition of key proteins that regulate cell growth, proliferation, and survival.

A study focused on a series of indole-2-carboxamide derivatives demonstrated promising antiproliferative activity against four different human cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 26 nM to 86 nM. nih.govresearchgate.net The most potent of these compounds were further investigated for their ability to inhibit multiple protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E. nih.govresearchgate.net

EGFR and VEGFR-2 are receptor tyrosine kinases that are frequently overexpressed in various cancers and play a crucial role in tumor growth and angiogenesis. nih.govnih.gov BRAFV600E is a mutated protein kinase that is a driver in several cancers. The ability of indole-2-carboxamide analogues to inhibit these targets highlights their potential as broad-spectrum anticancer agents.

In one study, compound Va (R1 = H, R2 = Cl, X = NH) emerged as a particularly potent derivative, with a GI50 value of 26 nM, which was more potent than the reference drug erlotinib. nih.govresearchgate.net This compound also demonstrated the highest inhibitory activity against EGFR, with an IC50 value of 71 ± 06 nM. nih.govresearchgate.net Other derivatives, such as Ve , Vf , Vg , and Vh , also showed significant inhibitory activity against EGFR, BRAFV600E, and VEGFR-2. nih.govresearchgate.net The tested compounds inhibited BRAFV600E with IC50 values in the range of 77 nM to 107 nM. nih.govresearchgate.net

Another investigation into N-substituted 1H-indole-2-carboxamides identified compounds with potent activity against various cancer cell lines. nih.gov For instance, compounds 10 , 12 , and 14 showed significant cytotoxicity. Compound 10 was most active against the HCT-116 colon cancer cell line with an IC50 of 1.01 µM and a high selectivity index. nih.gov Compounds 12 and 14 were potent against K-562 leukemia cells, with IC50 values of 0.33 µM and 0.61 µM, respectively. nih.gov Molecular docking studies suggested that these compounds could bind to key cancer-related targets such as topoisomerase–DNA, PI3Kα, and EGFR. nih.gov

Furthermore, a series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against a panel of tumor cell lines. mdpi.comnih.gov Compound 5 in this series displayed noteworthy selectivity towards HT29 colon cancer cells and was found to induce cell cycle arrest in the G1 phase and promote apoptosis. mdpi.comnih.gov

The structure-activity relationship studies of these analogues often reveal that the nature and position of substituents on the indole ring and the carboxamide nitrogen are critical for their antiproliferative potency and target selectivity. nih.gov

Table 2: Investigational Antiproliferative Activities of Indole-2-Carboxamide Analogues

Compound IDCancer Cell LineActivity MetricValueMolecular Target(s)Reference
Va MultipleGI5026 nMEGFR, BRAFV600E, VEGFR-2 nih.govresearchgate.net
Va -IC50 (EGFR)71 ± 06 nMEGFR nih.govresearchgate.net
Ve MultipleGI5044 nMEGFR, BRAFV600E, VEGFR-2 nih.govresearchgate.net
Vf MultipleGI5048 nMEGFR, BRAFV600E, VEGFR-2 nih.govresearchgate.net
Vg MultipleGI50Not SpecifiedEGFR, BRAFV600E, VEGFR-2 nih.govresearchgate.net
Vh MultipleGI50Not SpecifiedEGFR, BRAFV600E, VEGFR-2 nih.govresearchgate.net
10 HCT-116 (Colon)IC501.01 µMTopoisomerase–DNA, PI3Kα, EGFR nih.gov
12 K-562 (Leukemia)IC500.33 µMTopoisomerase–DNA, PI3Kα, EGFR nih.gov
14 K-562 (Leukemia)IC500.61 µMTopoisomerase–DNA, PI3Kα, EGFR nih.gov
5 HT29 (Colon)Not SpecifiedSelective ToxicityNot Specified mdpi.comnih.gov

Computational Chemistry and Molecular Modeling in the Study of 6 Cyano 1h Indole 2 Carboxamide

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a pivotal computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives of 6-Cyano-1H-indole-2-carboxamide, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Research has shown that indole-2-carboxamide derivatives interact with human liver glycogen (B147801) phosphorylase a (HLGPa) in a very similar manner, adopting comparable binding conformations within the active site. nih.gov The carboxamide moiety and the indole (B1671886) ring are crucial for the inhibitory activity of these compounds. nih.gov Docking simulations reveal that the binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, which are critical for anchoring the inhibitor within the binding pocket of the receptor. mdpi.comresearchgate.net For instance, in studies involving spiro[indole-3,4′-pyridine] derivatives, which incorporate the core indole structure, docking scores ranged from -5.8 to -8.2 kcal/mol against the bacterial regulator protein PqsR of Pseudomonas aeruginosa. mdpi.comresearchgate.net The most potent compounds in this series demonstrated the best affinity for the protein target. mdpi.com

These simulations not only predict binding affinity but also provide a detailed two-dimensional and three-dimensional view of the key amino acid residues involved in the interaction. researchgate.net The types of interactions commonly observed include conventional hydrogen bonds, pi-sigma, pi-sulfur, and alkyl/pi-alkyl interactions. researchgate.net By mapping these interactions, researchers can understand the structural basis for the observed biological activity and rationally design new analogues with improved binding characteristics. nih.gov Such structure-based investigations provide clear guidelines for designing novel and more potent inhibitors. nih.gov

Summary of Molecular Docking Findings for Indole-2-Carboxamide Derivatives

Target ProteinKey Interacting MoietiesTypes of Interactions ObservedSignificance of Findings
Human Liver Glycogen Phosphorylase a (HLGPa)Indole ring, Carboxamide groupHydrogen bonding, Hydrophobic interactionsDemonstrated consistent binding mode across derivatives; guided inhibitor design. nih.govnih.gov
Bacterial Regulator Protein PqsRSpiro-indole coreHydrogen bonding, Pi-Sigma, Pi-Sulfur, Alkyl and Pi-Alkyl interactionsIdentified key residues and interaction types for antibacterial activity. mdpi.comresearchgate.net
Androgen Receptor (AR) Binding Function 3 (BF3)1H-indole-2-carboxamide scaffoldNot specifiedDiscovered novel inhibitors for an allosteric site to combat anti-androgen resistance. acs.orgnih.gov
EGFR, BRAFV600E, VEGFR-2Indole-2-carboxamide scaffoldHydrogen bondingInvestigated binding modes to explain multi-target kinase inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For indole-2-carboxamide derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory potency. nih.gov

In a study on HLGPa inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were used to build predictive 3D-QSAR models. nih.gov These models yielded high correlation coefficient (q²) values, indicating their robustness and predictive power. nih.gov The predictive ability of these models was further validated using a test set of compounds that were not included during the model's development. nih.gov

The graphical maps generated from QSAR models can be overlaid onto the topology of the target's active site. nih.gov This integration of ligand-based (QSAR) and structure-based (docking) information provides a deeper understanding of the crucial interactions between the indole-2-carboxamide scaffold and the target protein, offering clear guidelines for the design of novel inhibitors with enhanced activity. nih.gov QSAR models have also been developed for other related indole structures, such as indeno[1,2-b]indoles, to predict their activity as Casein Kinase II (CK2) inhibitors, demonstrating the broad applicability of this method. mdpi.comnih.govresearchgate.net A reliable QSAR model can reveal the key molecular descriptors responsible for biological activity and can be used to predict the activity of virtual compounds, aiding in the screening of new potential inhibitors. researchgate.net

QSAR Modeling Applications for Indole Derivatives

Compound ClassTargetQSAR MethodKey Outcome
Indole-2-carboxamidesHLGPaCoMFA, CoMSIADeveloped highly predictive models (q² > 0.6) to guide inhibitor design. nih.gov
Indeno[1,2-b]indolesCasein Kinase II (CK2)Not specifiedBuilt a model to predict the activity of new scaffolds, leading to the identification of a novel inhibitor. mdpi.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Assessing Binding Stability and Protein Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.net MD simulations are performed to understand how the ligand and protein behave in a simulated physiological environment, providing insights into the stability of the binding pose predicted by docking.

Homology Modeling and Binding Free Energy Calculations in Target Analysis

In many drug discovery projects, the three-dimensional crystal structure of the target protein may not be available. In such cases, homology modeling is employed to construct a 3D model of the target protein based on its amino acid sequence and its similarity to a related protein whose structure is known. This modeled protein can then be used for subsequent molecular docking and other structure-based design techniques.

Complementing docking studies, binding free energy calculations provide a more quantitative estimation of the binding affinity between a ligand and its target. For indole-2-carboxamide derivatives, good correlations have been found between calculated interaction free energies and experimentally determined inhibitory activities. nih.gov This correlation suggests that the binding conformations predicted by docking are reasonable and that the computational methods accurately capture the energetic differences responsible for the varying potencies of the inhibitors. nih.gov These calculations help in ranking potential inhibitors and prioritizing them for synthesis and biological evaluation.

In Silico Assessment of Pharmacokinetic and ADME Properties (Excluding Specific Values)

In addition to predicting biological activity, computational methods are widely used to assess the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates in the early stages of discovery. For indole-2-carboxamide derivatives, in silico tools are employed to predict key physicochemical and ADME parameters. nih.govacs.org

These predictive analyses help identify potential liabilities that could lead to poor pharmacokinetics. nih.gov Properties such as lipophilicity, aqueous solubility, and microsomal stability are evaluated to ensure that the designed compounds have drug-like characteristics. nih.govacs.org For example, analyses might explore how different substituents on the indole core affect these properties. nih.gov This early-stage computational screening allows chemists to focus their synthetic efforts on compounds that not only have high potency but also possess favorable ADME profiles, increasing the likelihood of identifying a successful clinical candidate.

In Silico ADME Properties Assessed for Indole-2-Carboxamide Derivatives

PropertyImportance in Drug Discovery
Lipophilicity (e.g., cLogP)Influences solubility, absorption, membrane permeability, and metabolic clearance. nih.govacs.org
Aqueous SolubilityCrucial for absorption and formulation. nih.govacs.org
Microsomal StabilityIndicates the compound's susceptibility to metabolism by liver enzymes, affecting its half-life. nih.govacs.org
Topological Polar Surface Area (TPSA)Correlates with passive molecular transport through membranes and bioavailability. nih.gov

Future Research Directions and Therapeutic Potential of 6 Cyano 1h Indole 2 Carboxamide Derivatives

Exploration of Novel Biological Targets for Therapeutic Development

Derivatives of the 6-cyano-1H-indole-2-carboxamide core have shown promise against a variety of diseases by interacting with a range of biological targets. The exploration of novel targets for these derivatives is a key area for future therapeutic development.

One of the most promising areas of investigation is in the field of oncology. Indole-2-carboxamide derivatives have been identified as potent inhibitors of several protein kinases crucial to cancer progression. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and the BRAF V600E mutant. rsc.orgnih.gov The dual inhibition of EGFR and VEGFR-2 by some of these compounds is a particularly attractive feature, as it can simultaneously target tumor growth and angiogenesis. rsc.org Further research is warranted to identify other kinase targets and to understand the potential for these derivatives to overcome resistance to existing kinase inhibitors.

Beyond kinases, the androgen receptor (AR) has been identified as a target for 1H-indole-2-carboxamides. Specifically, these compounds can act as inhibitors of the AR binding function 3 (BF3), offering a potential new therapeutic strategy for castration-resistant prostate cancer. acs.org

In the realm of infectious diseases, indole-2-carboxamides have demonstrated significant antitubercular activity. rsc.orgnih.gov Their primary mechanism of action is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), which is involved in the transport of mycolic acids, crucial components of the mycobacterial cell wall. rsc.orgjohnshopkins.eduacs.org This novel mechanism of action makes them attractive candidates for combating drug-resistant strains of Mycobacterium tuberculosis.

The following table summarizes the key biological targets identified for indole-2-carboxamide derivatives and their therapeutic potential:

Biological TargetTherapeutic AreaPotential ApplicationKey Findings
EGFR, VEGFR-2, CDK2, BRAF V600EOncologyTreatment of various cancers, including non-small-cell lung cancer.Potent inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis. rsc.orgnih.gov
Androgen Receptor (BF3 site)OncologyTreatment of castration-resistant prostate cancer.Inhibition of the androgen receptor binding function 3, offering a novel therapeutic approach. acs.org
MmpL3Infectious DiseasesTreatment of tuberculosis, including multidrug-resistant strains.Inhibition of an essential transporter for mycobacterial cell wall synthesis. rsc.orgjohnshopkins.eduacs.org

Future research should focus on expanding the scope of biological targets for this compound derivatives. This includes screening against other kinase families, exploring their potential as modulators of epigenetic targets, and investigating their activity against other infectious agents.

Development of Advanced Synthetic Methodologies and Chemical Libraries

The efficient synthesis of diverse chemical libraries based on the this compound scaffold is crucial for exploring its full therapeutic potential. Current synthetic strategies primarily rely on the coupling of a substituted indole-2-carboxylic acid with a variety of amine building blocks.

Standard amide bond formation reagents such as benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are commonly employed for this purpose. nih.gov The use of diisopropylethylamine (DIPEA) as a base is also a frequent practice. nih.gov These methods have proven effective in generating libraries of indole-2-carboxamides for structure-activity relationship (SAR) studies. nih.gov

A key intermediate for the synthesis of many of these derivatives is 6-cyano-1H-indole, which can be acylated and subsequently esterified to produce precursors like methyl 6-cyano-1H-indole-3-carboxylate. researchgate.net This intermediate serves as a versatile starting point for the introduction of various substituents at the 2- and 3-positions of the indole (B1671886) ring.

Future efforts in this area should focus on the development of more advanced and efficient synthetic methodologies. This could include:

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial approaches would enable the rapid generation of large and diverse libraries of this compound derivatives.

Novel Coupling Reagents: The exploration of new and more efficient coupling reagents could improve reaction yields, reduce reaction times, and allow for the use of a wider range of starting materials.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the indole core would provide access to a broader range of analogs that are not easily accessible through traditional methods. This would allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The following table outlines common synthetic methods and reagents used in the preparation of indole-2-carboxamide derivatives:

Synthetic StepReagents and ConditionsPurpose
Amide CouplingBOP, DIPEA, DCMFormation of the carboxamide bond between an indole-2-carboxylic acid and an amine. nih.gov
Amide CouplingEDC, HOBt, DIPEAAlternative method for amide bond formation. acs.org
Acylation/EsterificationTrichloroacetyl chloride, followed by methanol (B129727) or ethanolSynthesis of key indole-3-carboxylate (B1236618) intermediates from 6-cyano-1H-indole. researchgate.netnih.gov

By developing more sophisticated synthetic strategies, chemists can create a wider array of this compound derivatives, increasing the probability of discovering compounds with enhanced therapeutic properties.

Integration of Multi-Omics Data in Chemical Biology Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological effects of this compound derivatives and to identify novel therapeutic opportunities. rsc.orgjohnshopkins.edu This systems-level perspective can provide a more comprehensive picture of a compound's mechanism of action, potential off-target effects, and biomarkers for patient stratification. nih.gov

Currently, the application of multi-omics to the study of this compound derivatives is in its early stages. However, the potential benefits are significant. For example, transcriptomic and proteomic profiling of cancer cells treated with these compounds could reveal novel downstream signaling pathways that are affected, leading to the identification of new therapeutic targets or combination therapy strategies. nih.gov Metabolomic analysis could shed light on how these compounds alter cellular metabolism, which is often dysregulated in cancer and other diseases.

Future research should aim to systematically apply multi-omics approaches to the study of this compound derivatives. This could involve:

Target Deconvolution: Using chemoproteomics approaches to identify the direct protein targets of active compounds within a complex cellular lysate.

Pathway Analysis: Integrating transcriptomic, proteomic, and metabolomic data to map the cellular pathways and networks that are perturbed by these compounds.

Biomarker Discovery: Identifying molecular signatures from multi-omics data that correlate with sensitivity or resistance to these compounds, which could be used to select patients who are most likely to benefit from treatment.

The following table illustrates how different omics technologies can be applied in the research of these compounds:

Omics TechnologyApplicationPotential Insights
GenomicsAnalysis of gene mutations and copy number variations.Identification of genetic markers of drug sensitivity or resistance. johnshopkins.edu
TranscriptomicsMeasurement of gene expression levels (mRNA).Understanding the impact of compounds on cellular signaling pathways. rsc.org
ProteomicsQuantification of protein expression and post-translational modifications.Direct identification of drug targets and downstream effects on protein networks. johnshopkins.edu
MetabolomicsAnalysis of small molecule metabolites.Elucidation of the effects of compounds on cellular metabolism. nih.gov

By embracing a multi-omics approach, researchers can gain a deeper understanding of the chemical biology of this compound derivatives and accelerate their development as novel therapeutics.

Translational Research Perspectives for Preclinical Candidates

The ultimate goal of developing this compound derivatives is their successful translation into clinical candidates. This requires a robust preclinical development program to evaluate their efficacy, safety, and pharmacokinetic properties in relevant in vivo models.

Several indole-2-carboxamide derivatives have already shown promising results in preclinical studies. For instance, in the field of oncology, certain derivatives have demonstrated the ability to inhibit tumor growth in mouse models of cancer. nih.gov In the context of infectious diseases, indole-2-carboxamide analogs have shown in vivo efficacy in animal models of tuberculosis. nih.govnih.gov One preclinical candidate, an indole-2-carboxamide, has been shown to improve immune responses to Mycobacterium tuberculosis infection in both healthy individuals and those with type 2 diabetes in an in vitro granuloma model. johnshopkins.eduacs.org

Future translational research for this compound derivatives should focus on:

In Vivo Efficacy Studies: Conducting rigorous efficacy studies in a variety of well-characterized animal models of cancer and infectious diseases to determine the optimal dosing and treatment schedules.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and the desired pharmacological effect to guide dose selection for clinical trials.

Toxicology Studies: Performing comprehensive toxicology studies in accordance with regulatory guidelines to assess the safety profile of lead candidates.

Biomarker Development: Identifying and validating predictive biomarkers that can be used to select patients who are most likely to respond to treatment.

The following table summarizes key aspects of translational research for these compounds:

Research AreaKey ObjectivesExample Approaches
In Vivo EfficacyDemonstrate anti-tumor or anti-infective activity in a living organism.Xenograft models of cancer, mouse models of tuberculosis infection. nih.gov
PharmacokineticsCharacterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.Analysis of drug levels in plasma and tissues over time. nih.gov
PharmacodynamicsRelate drug concentration to the observed biological effect.Measurement of target engagement and downstream signaling in vivo.
Safety and ToxicologyIdentify potential adverse effects.Dose-range finding studies and formal toxicology studies in animals. acs.org

Through a well-designed and executed translational research program, the most promising this compound derivatives can be advanced into clinical development, with the potential to address significant unmet medical needs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Cyano-1H-indole-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between indole-2-carboxylate esters and aminobenzophenone derivatives. For example, ethyl-1H-indole-2-carboxylate can react with aminobenzophenones in the presence of sodium ethoxide and DMF at 100–150°C. Reaction optimization includes controlling temperature, stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), and purification via column chromatography to achieve >95% purity . Adjusting solvent systems (e.g., acetic acid for reflux conditions) and catalyst loading can further enhance yield .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and cyano group integration.
  • IR spectroscopy to identify carbonyl (C=O) and cyano (C≡N) functional groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to confirm stoichiometry.
    Purity is assessed via HPLC (>95% threshold) and TLC monitoring during synthesis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use P95 respirators or OV/AG/P99 filters in high-exposure environments.
  • Wear nitrile gloves and chemical-resistant lab coats to prevent dermal contact.
  • Store in airtight containers at +4°C to avoid degradation.
  • Implement fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Use Triton WR-1339-induced hyperlipidemic rat models to assess lipid-lowering activity. Divide animals into control, hyperlipidemic, and treatment groups (e.g., 4% DMSO as a vehicle control).
  • Administer derivatives orally (e.g., 10–50 mg/kg) and measure serum lipid profiles (triglycerides, cholesterol) at 18–24 hours post-treatment. Include histopathological analysis of liver tissues to evaluate toxicity .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?

  • Methodological Answer :

  • Cross-validate assays : Compare enzyme inhibition (e.g., FLT3 kinase) in vitro with pharmacokinetic profiles (e.g., bioavailability, half-life) in vivo.
  • Adjust dosing regimens : Account for metabolic clearance differences using LC-MS/MS plasma analysis.
  • Replicate conditions : Mimic in vivo redox environments (e.g., glutathione levels) during in vitro assays to identify stability issues .

Q. What methodologies enable the introduction of photoactivatable groups into this compound for protein interaction studies?

  • Methodological Answer :

  • Synthetic functionalization : React the indole core with 3-(azidomethyl) or benzophenone moieties via nucleophilic substitution. For example, treat 5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide with diphenylphosphoryl azide (DPPA) and DBU to introduce azide groups.
  • Photo-crosslinking : Use UV irradiation (λ = 365 nm) to activate benzophenone derivatives for covalent binding to target proteins. Validate interactions via SDS-PAGE and Western blotting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.